molecular formula C14H18BFO3 B1376263 4-Acetyl-3-fluorophenylboronic acid pinacol ester CAS No. 1351499-39-2

4-Acetyl-3-fluorophenylboronic acid pinacol ester

Cat. No. B1376263
CAS RN: 1351499-39-2
M. Wt: 264.1 g/mol
InChI Key: UDNSDVWJDRQRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

In general, AFBPPE is synthesized by coupling 4-acetyl-3-fluorophenylboronic acid with pinacol in the presence of a palladium catalyst. The resulting AFBPPE is then purified by chromatography and characterized by NMR, IR, and Mass Spectrometry.


Molecular Structure Analysis

The molecular formula of AFBPPE is C14H18BFO3 . It is synthesized by coupling 4-acetyl-3-fluorophenylboronic acid with pinacol in the presence of a palladium catalyst.


Chemical Reactions Analysis

AFBPPE is used in cross-coupling reactions for the synthesis of various organic compounds. Cross-coupling reactions are widely used in synthetic organic chemistry to create new carbon-carbon bonds. AFBPPE is a useful cross-coupling reagent due to its high reactivity and stability under various experimental conditions.


Physical And Chemical Properties Analysis

AFBPPE is a white crystalline powder with a molecular weight of 265.09 g/mol. It is sparingly soluble in water but highly soluble in polar solvents such as THF and DMF. AFBPPE has a melting point of 138-142°C and a boiling point of 271.8°C. It is stable under normal conditions of temperature and pressure.

Scientific Research Applications

Fluoride Sensing

4-Acetyl-3-fluorophenylboronic acid pinacol ester and related organoboron compounds have been utilized as Lewis acid receptors for fluoride ions in polymeric membranes. The membranes incorporating these compounds exhibited enhanced selectivity towards fluoride ions, although they presented non-Nernstian slopes of responses in acidic conditions. This unique behavior was attributed to the lability of the B-O bond in boronic acids and the OH(-)/F(-) exchange at higher fluoride concentrations. The membrane's performance improved when using phenylboronic acid pinacol ester, which has a more stable B-O bond, resulting in Nernstian fluoride responses with worsened selectivity (Jańczyk et al., 2012).

Material Synthesis

Arylboronic esters, including this compound, have been identified as versatile reagents in organic synthesis. They have been used in the Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage. This transformation allows for the conversion of fluoroarene to various functionalized arenes, showcasing the synthetic utility of these compounds (Niwa et al., 2015).

Phosphorescent Properties

In a surprising discovery, simple arylboronic esters, including phenylboronic acid pinacol ester, were found to exhibit phosphorescence in the solid state at room temperature. This finding is particularly remarkable because it contradicts the general notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups for efficient generation of a triplet excited state. Theoretical calculations suggest that the out-of-plane distortion in the T1 excited state is responsible for this phosphorescence. This discovery could update the general understanding of phosphorescent organic molecules and broaden the scope of their applications (Shoji et al., 2017).

Mechanism of Action

The Bpin group in AFBPPE is generally perceived to be a sterically bulky substituent, but it has a surprisingly small A-value (0.42 kcal/mol; cf. Me is 1.7, OH is 0.87) . The percent buried volume seems to give a more accurate indication of the size of the Bpin moiety, which is somewhere between a primary and secondary alkyl group .

Safety and Hazards

AFBPPE is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Protective measures include wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO3/c1-9(17)11-7-6-10(8-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNSDVWJDRQRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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